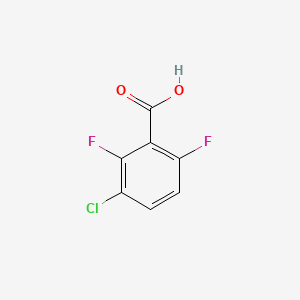

3-Chloro-2,6-difluorobenzoic acid

Overview

Description

3-Chloro-2,6-difluorobenzoic acid is a chemical compound with the CAS Number: 225104-76-7 . It has a molecular weight of 192.55 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string and InChI code provided . The InChI code is1S/C7H3ClF2O2/c8-3-1-2-4 (9)5 (6 (3)10)7 (11)12/h1-2H, (H,11,12) .

Scientific Research Applications

Synthesis and Derivatives

- 3-Chloro-2,6-difluorobenzoic acid serves as a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs. A practical synthesis method involves steps like nitration, esterification, reduction, diazotization, and hydrolysis, yielding a 70% overall yield and leveraging techniques like infrared spectroscopy and nuclear magnetic resonance for compound characterization (Zhang et al., 2020).

Chemical Transformations and Properties

- Research on this compound includes exploring its transformation into other chemical entities, demonstrating the flexibility of modern organometallic methods. For instance, its conversion into various benzoic acids and bromobenzoic acids through processes like metalation, carboxylation, and halogen migration highlights its potential in diverse chemical syntheses (Schlosser & Heiss, 2003).

Environmental Studies

- This compound has been evaluated as a tracer in environmental studies, particularly for understanding water movement in soils. Its transport properties in comparison to other fluorinated benzoic acid derivatives and its interaction with organic carbon and clay fractions in soil have been a focus of such research (Jaynes, 1994).

Catalytic Applications

- In the field of catalysis, zinc complexes derived from this compound have been synthesized and evaluated as catalysts or precursors for the copolymerization of cyclohexene oxide and carbon dioxide. These complexes showcase potential for the production of polycarbonates and highlight the reactivities of zinc carboxylates in catalytic processes (Darensbourg et al., 2002).

Magnetic Properties in Coordination Polymers

- Studies on azido-copper coordination polymers using this compound have shed light on the relationship between structural modifications and magnetic properties. These polymers display properties like ferromagnetic ordering and slow magnetic relaxation, contributing to the understanding of superexchange pathways in magnetic materials (Liu et al., 2017).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity can occur after a single exposure, particularly affecting the respiratory system . It’s recommended to wear personal protective equipment/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Chloro-2,6-difluorobenzoic acid are not mentioned in the sources, research involving similar fluorobenzoic acids and organofluorine molecules suggests potential applications in the synthesis of new coordination networks and metal–organic frameworks , as well as in the study of conformational landscapes .

Mechanism of Action

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that its primary targets could be the organoboron reagents used in this process .

Mode of Action

In the context of the sm cross-coupling reaction, it may interact with its targets (organoboron reagents) through a process of transmetalation . This involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

Given its use in the sm cross-coupling reaction, it can be inferred that it plays a role in the formation of carbon–carbon bonds . This could potentially affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules.

Pharmacokinetics

It is noted to have high gastrointestinal (gi) absorption and is bbb permeant . Its lipophilicity is also indicated, with an iLOGP value of 1.23 . These properties could influence its bioavailability.

Result of Action

Given its role in the sm cross-coupling reaction, it likely contributes to the formation of carbon–carbon bonds . This could potentially lead to the synthesis of various organic compounds.

Action Environment

The sm cross-coupling reaction, in which it is used, is noted for its mild and functional group tolerant reaction conditions . This suggests that the compound may exhibit stability and efficacy across a range of environmental conditions.

Properties

IUPAC Name |

3-chloro-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQTVWJSXBBNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378533 | |

| Record name | 3-chloro-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225104-76-7 | |

| Record name | 3-chloro-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,6-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

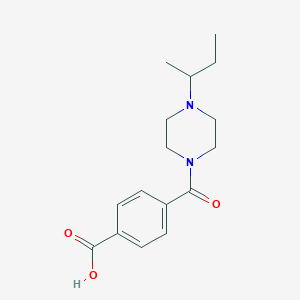

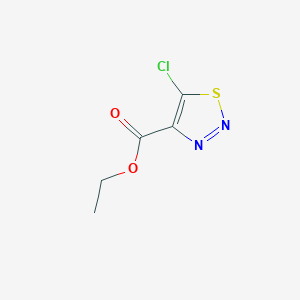

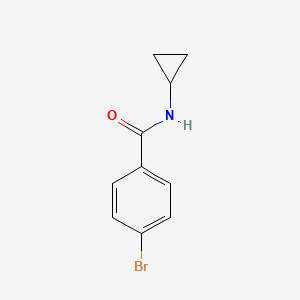

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)

![N-[(2,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B1362173.png)

![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)